molecular formula C9H7KN2O2S B2538275 Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate CAS No. 147891-26-7

Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate

Cat. No.: B2538275
CAS No.: 147891-26-7
M. Wt: 246.33
InChI Key: PPVCTMDSEKEAHB-UHFFFAOYSA-M
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Description

Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate is a sulfur-containing heterocyclic compound characterized by a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with a thiolate anion stabilized by potassium. The 1,3,4-oxadiazole scaffold is notable for its electron-withdrawing properties and versatility in medicinal chemistry and materials science.

Properties

IUPAC Name

potassium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S.K/c1-12-7-4-2-6(3-5-7)8-10-11-9(14)13-8;/h2-5H,1H3,(H,11,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVCTMDSEKEAHB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate typically involves the reaction of 4-methoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have documented the anticancer properties of 1,3,4-oxadiazole derivatives. The following table summarizes key findings related to the anticancer activities of potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate and its derivatives.

Study ReferenceCompound TestedCancer TypeMechanism of ActionIC50 Value
Kapoorr et al. 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-thioneBreast cancer (MCF-7)Thymidine phosphorylase inhibitionNot specified
Taha et al. Novel oxadiazole derivativesHuman leukemia (HL-60)Cytotoxicity via MTT assayIC50 = 17.33 µM
Abdel K. Mansour et al. 2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazoleVarious leukemia cell linesAntiproliferative activityNot specified
El-Din et al. N-(4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl) methoxy)-3-fluorophenyl)-4-methoxybenzenesulfonamideNCI-58 human cancer cell linesBroad-spectrum antiproliferative activity% Inhibition > 80%

These studies indicate that this compound exhibits significant potency against various cancer cell lines through mechanisms such as enzyme inhibition and cytotoxicity.

Other Pharmacological Activities

Beyond its anticancer properties, this compound exhibits a range of other biological activities:

  • Antimicrobial Activity : Compounds containing the oxadiazole moiety have demonstrated effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Mechanism of Action

The mechanism of action of Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Potassium 5-Methyl-1,3,4-Oxadiazole-2-Thiolate

Structural Differences : Replaces the 4-methoxyphenyl group with a methyl substituent at the 5-position.
Key Findings :

  • Reactivity as a Sulfur Transfer Reagent: This compound acts as a sulfur donor in copper- or nickel-catalyzed one-pot syntheses of symmetrical disulfides from alkyl/aryl halides. Its methyl group likely enhances electron density at the thiolate sulfur, facilitating nucleophilic substitution reactions .
  • Synthetic Utility : Demonstrated efficiency in forming S–S bonds under mild conditions, with yields exceeding 70% in some cases .

Comparison :
The 4-methoxyphenyl group in the target compound may alter electronic properties (e.g., increased resonance stabilization) compared to the methyl group. This could influence its efficacy as a sulfur transfer agent, though experimental data are needed.

5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazole Derivatives (e.g., LMM5)

Structural Differences : Features a benzamide-linked 4-methoxyphenylmethyl group at the 5-position of the oxadiazole core.
Key Findings :

  • Antifungal Activity : LMM5, a derivative, exhibited potent activity against Candida albicans (MIC₅₀ = 1.56 µg/mL), likely due to inhibition of thioredoxin reductase, a critical fungal enzyme .
  • Structure-Activity Relationship (SAR) : The 4-methoxyphenyl group enhances lipophilicity and membrane penetration, contributing to biological efficacy .

Comparison :
While the target compound lacks the benzamide moiety of LMM5, its 4-methoxyphenyl group may similarly improve pharmacokinetic properties. However, the absence of a thiolate group in LMM5 suggests divergent mechanisms of action.

[5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl] Thiocyanate

Structural Differences : Substitutes the 4-methoxyphenyl group with a 4-fluorophenyl group and replaces the thiolate with a thiocyanate functional group.
Key Properties :

  • Physical Data : Predicted density = 1.50 g/cm³, boiling point = 361.6°C, pKa = -7.84 .
  • Electrophilic Reactivity : The thiocyanate group enables participation in nucleophilic aromatic substitution or cycloaddition reactions.

Comparison :
The electron-donating methoxy group in the target compound may reduce electrophilicity compared to the electron-withdrawing fluorine substituent. This could affect solubility and reactivity in synthetic applications.

Comparative Data Table

Compound Name Core Structure 5-Position Substituent Functional Group Key Applications/Properties References
Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate 1,3,4-Oxadiazole 4-Methoxyphenyl Thiolate (K⁺) Potential sulfur transfer agent, antimicrobial*
Potassium 5-methyl-1,3,4-oxadiazole-2-thiolate 1,3,4-Oxadiazole Methyl Thiolate (K⁺) Sulfur transfer in disulfide synthesis
LMM5 1,3,4-Oxadiazole 4-Methoxyphenylmethyl Benzamide Antifungal (C. albicans inhibition)
[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl] thiocyanate 1,3,4-Oxadiazole 4-Fluorophenyl Thiocyanate Electrophilic reactions, materials science

*Inferred from structural analogs.

Biological Activity

Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological properties of this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a unique oxadiazole ring structure which is known for its pharmacological potential. The presence of the potassium ion enhances its solubility and reactivity, making it a valuable candidate for various applications in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole scaffold exhibit a broad spectrum of antimicrobial activity. This compound has been investigated for its effectiveness against various pathogens, including bacteria and fungi:

  • Bacterial Inhibition : Studies indicate that oxadiazole derivatives can inhibit the growth of Mycobacterium bovis and other pathogenic bacteria. For instance, Dhumal et al. (2016) found that certain oxadiazole derivatives exhibited strong antitubercular activity .
  • Fungal Activity : The compound has also shown promise against fungal strains, contributing to its potential as an antifungal agent .

Anticancer Properties

The anticancer properties of this compound have been explored through various in vitro studies:

  • Mechanism of Action : The compound is believed to interact with specific molecular targets within cancer cells, potentially modulating pathways involved in cell proliferation and apoptosis. For example, it may inhibit Rho/MRTF/SRF-mediated gene transcription, which is crucial in cancer progression .
  • Case Studies : In a study focusing on the synthesis of novel oxadiazole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other related compounds:

Compound NameBiological ActivityNotable Findings
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiolAntimicrobialEffective against E. coli and S. aureus
5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiolAnticancerSignificant inhibition of tumor growth in xenograft models
5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiolAntitubercularHigh efficacy against drug-resistant strains

This table illustrates how this compound stands out due to its specific methoxy substitution and potassium ion presence which enhance its solubility and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activities that are pivotal in cell signaling pathways related to cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide derivatives or through nucleophilic substitution. For example, reacting potassium 5-phenyl-1,3,4-oxadiazole-2-thiolate with 3-bromoacetylacetone in methanol under reflux yields derivatives with crystallographically confirmed structures . Optimization of solvent (e.g., methanol vs. ethanol), temperature (room temperature vs. reflux), and stoichiometric ratios (e.g., 1:1 eq. of reactants) is critical for achieving >75% yield. Recrystallization in ethyl acetate improves purity, as demonstrated in analogous oxadiazole syntheses .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.3541 Å, b = 14.3818 Å) are used to resolve bond lengths and angles, validated via SHELXL refinement .
  • NMR spectroscopy : ¹H-NMR signals for aromatic protons (δ 6.8–7.5 ppm) and aliphatic protons (e.g., N–CH₂ at δ 3.83–3.84 ppm) confirm substituent positioning. ¹³C-NMR peaks for oxadiazole carbons appear at 163–165 ppm .
  • HRMS : M+1 peaks match theoretical molecular weights (e.g., C₁₁H₁₀N₂O₄ at 234.21 g/mol) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Store in airtight containers away from oxidizers and moisture, as sulfhydryl groups in related oxadiazoles are reactive .

Advanced Research Questions

Q. How can computational methods like DFT improve the interpretation of experimental data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies. These models validate experimental IR/NMR data and resolve discrepancies in bond-length assignments, as shown for structurally similar 5-(4-chlorophenyl)-1,3,4-thiadiazoles .

Q. What strategies address contradictions in biological activity data for oxadiazole-thiolate derivatives?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent polarity) or tautomeric equilibria (thiol-thione forms). Use UV-Vis spectroscopy (λmax 270–290 nm) to monitor tautomerism and correlate with activity trends. For MAO inhibition studies, standardize enzyme sources (e.g., human recombinant MAO-A/MAO-B) and control for thiol oxidation artifacts .

Q. How can crystallographic phase problems in resolving this compound structures be mitigated?

  • Methodological Answer : Employ direct methods in SHELXS-90 with phase annealing to improve success rates for larger structures. Negative quartet relations and simulated annealing algorithms reduce phase ambiguity, particularly for high-resolution (<1.0 Å) data .

Q. What are the key considerations in designing derivatives for enhanced bioactivity while maintaining structural stability?

  • Methodological Answer :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-methoxyphenyl ring to modulate electron density on the oxadiazole core, enhancing interactions with biological targets .
  • Stability assays : Monitor hydrolytic degradation via HPLC under physiological pH (7.4) and temperature (37°C). Thiolate salts are prone to oxidation; use antioxidants (e.g., ascorbic acid) in formulations .

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